N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, also known as ADMA (asymmetric dimethylarginine), is a naturally occurring molecule in the human body that plays a crucial role in regulating nitric oxide (NO) production. ADMA is synthesized by the enzyme protein arginine methyltransferase (PRMT) and can inhibit NO production by competing with L-arginine for the enzyme nitric oxide synthase (NOS).
作用机制
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibits NO production by competing with L-arginine for the active site of NOS. NOS is an enzyme that converts L-arginine to NO, which is a potent vasodilator and anti-inflammatory molecule. When N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels are elevated, NOS is unable to produce enough NO, leading to endothelial dysfunction and an increased risk of cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its role in endothelial dysfunction, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been shown to have other biochemical and physiological effects. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can inhibit the growth of certain cancer cells by decreasing their ability to produce NO. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can also modulate the immune system by regulating the production of cytokines and chemokines. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been found to be involved in the regulation of insulin secretion and glucose metabolism.
实验室实验的优点和局限性
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a useful tool for studying endothelial dysfunction and the role of NO in cardiovascular disease. However, there are some limitations to using N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in lab experiments. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a small molecule that can easily diffuse across cell membranes, making it difficult to target specific tissues or organs. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels can be affected by a variety of factors, including diet, exercise, and medication use, which can make it challenging to control for confounding variables in experiments.
未来方向
There are several future directions for N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide research. One area of interest is the development of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibitors as a potential treatment for cardiovascular disease. Another area of research is the role of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the regulation of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide synthesis and metabolism, which could lead to new therapeutic targets for a variety of diseases.
合成方法
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be synthesized in the laboratory by reacting N-acetylanthranilic acid with N,N-dimethylurea in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide. The purity of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been extensively studied in the field of cardiovascular disease, as it is known to be a biomarker of endothelial dysfunction. Endothelial dysfunction is a condition in which the cells that line the blood vessels are unable to produce enough NO, leading to a decrease in vasodilation and an increase in vascular inflammation. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis, all of which are associated with endothelial dysfunction.
属性
产品名称 |
N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide |
---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
N-(6-acetamido-1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16N4O3/c1-7(18)14-9-5-11-12(6-10(9)15-8(2)19)17(4)13(20)16(11)3/h5-6H,1-4H3,(H,14,18)(H,15,19) |
InChI 键 |
FHQAKZBATDRZRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)N(C(=O)N2C)C)NC(=O)C |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1NC(=O)C)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。